2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole
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Overview
Description
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate hydrazine derivatives with thioamides or related compounds. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or acetonitrile.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C).
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of hydrazine derivatives.
Scientific Research Applications
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interference with metabolic pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Such as 2-aminothiazole, 2-mercaptothiazole.
Hydrazine derivatives: Such as phenylhydrazine, benzylhydrazine.
Uniqueness
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is unique due to its specific substitution pattern and the presence of both hydrazine and thiazole functionalities. This combination may confer unique chemical and biological properties.
Properties
CAS No. |
67644-69-3 |
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Molecular Formula |
C18H19N3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4,5-diphenyl-3-propan-2-yl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C18H19N3S/c1-13(2)21-16(14-9-5-3-6-10-14)17(22-18(21)20-19)15-11-7-4-8-12-15/h3-13H,19H2,1-2H3 |
InChI Key |
OCNVRZFMQIBRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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